Cas no 1865476-56-7 (ethyl 4-cyclopropylthiazole-5-carboxylate)

ethyl 4-cyclopropylthiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-cyclopropylthiazole-5-carboxylate
-
- MDL: MFCD31801882
ethyl 4-cyclopropylthiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D774337-0.1g |
ethyl 4-cyclopropylthiazole-5-carboxylate |
1865476-56-7 | 95% | 0.1g |
$250 | 2023-05-17 | |
Chemenu | CM464474-100mg |
ethyl 4-cyclopropylthiazole-5-carboxylate |
1865476-56-7 | 95%+ | 100mg |
$158 | 2023-03-25 | |
Key Organics Ltd | AS-65205-100MG |
ethyl 4-cyclopropyl-1,3-thiazole-5-carboxylate |
1865476-56-7 | >95% | 100mg |
£311.00 | 2023-09-07 | |
1PlusChem | 1P01DJ98-500mg |
ethyl 4-cyclopropylthiazole-5-carboxylate |
1865476-56-7 | 95% | 500mg |
$463.00 | 2024-06-17 | |
Aaron | AR01DJHK-250mg |
ethyl 4-cyclopropylthiazole-5-carboxylate |
1865476-56-7 | 95% | 250mg |
$350.00 | 2023-12-14 | |
eNovation Chemicals LLC | D774337-500mg |
ethyl 4-cyclopropylthiazole-5-carboxylate |
1865476-56-7 | 95% | 500mg |
$515 | 2024-06-06 | |
abcr | AB591883-1g |
Ethyl 4-cyclopropylthiazole-5-carboxylate; . |
1865476-56-7 | 1g |
€1038.60 | 2024-07-24 | ||
Chemenu | CM464474-250mg |
ethyl 4-cyclopropylthiazole-5-carboxylate |
1865476-56-7 | 95%+ | 250mg |
$271 | 2023-03-25 | |
eNovation Chemicals LLC | D774337-0.25g |
ethyl 4-cyclopropylthiazole-5-carboxylate |
1865476-56-7 | 95% | 0.25g |
$380 | 2023-05-17 | |
Chemenu | CM464474-1g |
ethyl 4-cyclopropylthiazole-5-carboxylate |
1865476-56-7 | 95%+ | 1g |
$535 | 2023-03-25 |
ethyl 4-cyclopropylthiazole-5-carboxylate 関連文献
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
10. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
ethyl 4-cyclopropylthiazole-5-carboxylateに関する追加情報
Professional Introduction to Ethyl 4-cyclopropylthiazole-5-carboxylate (CAS No. 1865476-56-7)
Ethyl 4-cyclopropylthiazole-5-carboxylate (CAS No. 1865476-56-7) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound belongs to the thiazole class, which is renowned for its broad spectrum of biological activities and therapeutic potential. The presence of both cyclopropyl and carboxylate functional groups in its molecular structure imparts distinct chemical properties, making it a valuable scaffold for drug discovery and development.
The chemical structure of ethyl 4-cyclopropylthiazole-5-carboxylate consists of a thiazole ring fused with a cyclopropyl group at the 4-position and a carboxylate ester at the 5-position. This configuration not only enhances the compound's solubility and bioavailability but also influences its interactions with biological targets. The thiazole core is particularly noteworthy, as it is a privileged scaffold in medicinal chemistry, frequently found in bioactive molecules with diverse pharmacological effects.
In recent years, there has been a surge in research focused on thiazole derivatives due to their remarkable pharmacological properties. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The incorporation of the cyclopropyl group into the thiazole framework has been particularly intriguing, as it can modulate electronic properties and binding affinity towards biological targets. This modification has led to the discovery of several novel compounds with enhanced efficacy and reduced toxicity.
The carboxylate ester moiety in ethyl 4-cyclopropylthiazole-5-carboxylate further contributes to its versatility as a pharmaceutical intermediate. This functional group can participate in various chemical reactions, allowing for further derivatization and optimization of the compound's pharmacological profile. Researchers have leveraged this property to develop novel analogs with improved pharmacokinetic properties, such as enhanced metabolic stability and prolonged half-life.
One of the most compelling aspects of ethyl 4-cyclopropylthiazole-5-carboxylate is its potential application in oncology research. Thiazole derivatives have been extensively studied for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The cyclopropyl group, in particular, has been shown to enhance binding affinity to these enzymes, leading to more potent inhibitory effects. Preclinical studies have demonstrated that derivatives of this compound exhibit significant antitumor activity, making them promising candidates for further development into novel anticancer agents.
Beyond oncology, ethyl 4-cyclopropylthiazole-5-carboxylate has shown promise in other therapeutic areas as well. For instance, researchers have explored its potential as an antimicrobial agent, targeting resistant bacterial strains that pose a significant threat to public health. The unique structural features of this compound allow it to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, offering a new avenue for combating antibiotic-resistant infections.
The anti-inflammatory properties of thiazole derivatives have also been extensively investigated. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are major health challenges worldwide. Studies have shown that compounds like ethyl 4-cyclopropylthiazole-5-carboxylate can modulate inflammatory signaling pathways, reducing inflammation and alleviating symptoms associated with these conditions. This has opened up new possibilities for developing targeted therapies that address the underlying mechanisms of inflammation.
The synthesis of ethyl 4-cyclopropylthiazole-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis have played a crucial role in streamlining the synthetic process and improving overall efficiency.
In conclusion, ethyl 4-cyclopropylthiazole-5-carboxylate (CAS No. 1865476-56-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad therapeutic potential. The combination of cyclopropyl and carboxylate functional groups provides a versatile scaffold for drug discovery, with applications spanning oncology, antimicrobial therapy, anti-inflammatory treatments, and beyond. As research continues to uncover new biological activities and optimize synthetic methodologies, compounds like this are poised to play a crucial role in the development of next-generation therapeutics.
1865476-56-7 (ethyl 4-cyclopropylthiazole-5-carboxylate) 関連製品
- 1171682-41-9(N-1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-2-fluorobenzamide)
- 2248345-40-4(4-Bromo-5-fluoro-2-formylbenzonitrile)
- 2138237-74-6(Ethyl 2-(1-fluoro-4-propylcyclohexyl)-2-hydroxyacetate)
- 2680883-28-5(Benzyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate)
- 1147491-77-7(N-(1-Cyanocycloheptyl)-2-{[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]amino}acetamide)
- 2384204-74-2(1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid)
- 2138183-26-1(2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid)
- 2138121-96-5(3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-ethylcyclohexan-1-ol)
- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)
- 1447694-51-0(5-Pyrimidinecarboxylic acid, 2-(3-azetidinyl)-, ethyl ester)
